![molecular formula C7H7ClN4 B1626103 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile CAS No. 82183-24-2](/img/structure/B1626103.png)
4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile
Overview
Description
“4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C7H7ClN4 . It is a type of pyrimidine derivative .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves the use of organolithium reagents . The reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine results in the formation of 2-[(N,N-dimethylaminoethyl)amino]-4-(1’,3’-dithian-2’-yl)pyrimidine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCSC1=NC=C(C#N)C(Cl)=N1
. This indicates that the molecule contains a pyrimidine ring with a chlorine atom and a dimethylamino group attached to it . Chemical Reactions Analysis
Pyrimidines, including “this compound”, are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 182.610 Da . More detailed physical and chemical properties may not be readily available as Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product .Mechanism of Action
A series of pyrimidine-5-carbonitrile derivatives, which may include “4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile”, has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have shown cytotoxic activities against various human tumor cell lines .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12(2)7-10-4-5(3-9)6(8)11-7/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWJLPHVJAUOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513402 | |
Record name | 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82183-24-2 | |
Record name | 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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